molecular formula C20H36S B8718014 2-Hexadecylthiophene CAS No. 83027-72-9

2-Hexadecylthiophene

Cat. No. B8718014
CAS RN: 83027-72-9
M. Wt: 308.6 g/mol
InChI Key: PJBTZAOJLKQEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecylthiophene is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hexadecylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexadecylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83027-72-9

Molecular Formula

C20H36S

Molecular Weight

308.6 g/mol

IUPAC Name

2-hexadecylthiophene

InChI

InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h16,18-19H,2-15,17H2,1H3

InChI Key

PJBTZAOJLKQEES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 g of thiophene was dissolved in 100 ml of tetrahydrofuran and cooled to 0° C. To this solution, 56 ml of n-butyllithium solution (1.6 mol/l hexane solution) was added dropwise and stirred for 3.5 hours. To this solution, 25 g of hexadecylbromide was added dropwise and stirred at room temperature for 5.5 hours. 100 ml of water and 100 ml of dichloromethane were added to the resulting solution to separate the organic layer. The organic layer was washed with 300 ml of water and dried over anhydrous magnesium sulfate. The resulting solution was concentrated by a rotary evaporator and purified by a column chromatography (filler: silica gel, eluent: hexane) to obtain 4.4 g of 2-n-hexadecylthiophene represented by the following formula.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.